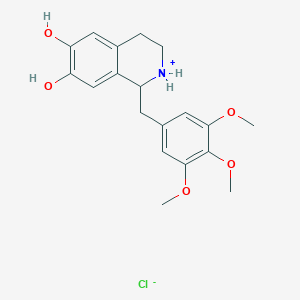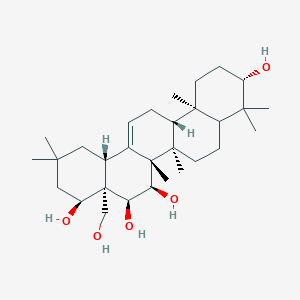
2-Chloroethenylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethenylcyclohexane is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is also known as hexachlorocyclopentadiene, and it is an important intermediate compound used in the synthesis of many other chemicals. This compound has been studied extensively due to its unique structure and properties, making it an important area of research in the field of chemistry.
Mecanismo De Acción
The mechanism of action of 2-Chloroethenylcyclohexane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of normal cellular processes, ultimately resulting in the death of the cell.
Biochemical and Physiological Effects:
Studies have shown that exposure to 2-Chloroethenylcyclohexane can lead to a range of biochemical and physiological effects. These effects include liver damage, kidney damage, and neurological damage. Additionally, it has been shown to have carcinogenic properties, making it potentially harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloroethenylcyclohexane in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is stable and can be stored for long periods of time. However, there are limitations to its use. It is toxic and potentially harmful to human health, making it necessary to handle with care. Additionally, it has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloroethenylcyclohexane. One area of interest is its potential use as a flame retardant in various materials. Additionally, further studies are needed to fully understand its mechanism of action and potential health effects. Finally, there is a need for the development of safer and more effective alternatives to this compound for use in various applications.
Métodos De Síntesis
The synthesis of 2-Chloroethenylcyclohexane can be achieved through several methods. The most common method involves the reaction of cyclohexene with hexachlorocyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride. This method produces high yields of the compound and is relatively simple to perform.
Aplicaciones Científicas De Investigación
2-Chloroethenylcyclohexane has been extensively studied for its potential applications in various fields of science. It has been found to be useful in the synthesis of other chemicals such as pesticides, herbicides, and pharmaceuticals. Additionally, it has been studied for its potential use as a flame retardant in various materials.
Propiedades
Número CAS |
15963-69-6 |
|---|---|
Fórmula molecular |
C22H18As2N4O14S2 |
Peso molecular |
144.64 g/mol |
Nombre IUPAC |
2-chloroethenylcyclohexane |
InChI |
InChI=1S/C8H13Cl/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Clave InChI |
YVVZMSBDWZBPCS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C=CCl |
SMILES canónico |
C1CCC(CC1)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)











